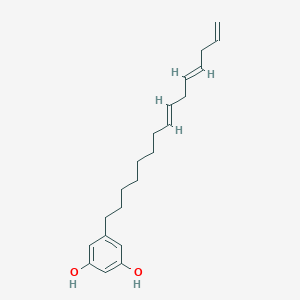![molecular formula C23H18N2O2S B227360 {[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid](/img/structure/B227360.png)
{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid, also known as MPSA, is a novel compound that has garnered attention for its potential applications in scientific research. MPSA is a sulfhydryl-containing compound that has been shown to exhibit potent antioxidant and anti-inflammatory properties.
科学研究应用
{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid has been studied extensively for its potential applications in scientific research. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
作用机制
The mechanism of action of {[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. This compound has also been shown to modulate various signaling pathways, including the NF-κB pathway, which plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance cellular antioxidant defenses. This compound has also been shown to improve glucose metabolism and insulin sensitivity, suggesting a potential role in the treatment of diabetes.
实验室实验的优点和局限性
{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent antioxidant and anti-inflammatory properties, making it a useful tool for studying the role of oxidative stress and inflammation in disease. However, this compound has some limitations, including its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on {[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid. One area of interest is its potential role in the treatment of cancer. This compound has been shown to exhibit potent anti-cancer properties, and further research is needed to explore its potential as a cancer therapy. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. This compound has been shown to improve mitochondrial function and reduce oxidative stress, which are key factors in the development of these diseases. Finally, further research is needed to explore the mechanism of action of this compound and its potential as a therapeutic agent for a variety of diseases.
合成方法
{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid can be synthesized through a multistep process that involves the reaction of 4-methylbenzenesulfonyl chloride with phthalazine, followed by the reaction with phenylacetic acid. The final product is obtained through the addition of sodium sulfide to the reaction mixture, which results in the formation of this compound.
属性
分子式 |
C23H18N2O2S |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
2-[4-(4-methylphenyl)phthalazin-1-yl]sulfanyl-2-phenylacetic acid |
InChI |
InChI=1S/C23H18N2O2S/c1-15-11-13-16(14-12-15)20-18-9-5-6-10-19(18)22(25-24-20)28-21(23(26)27)17-7-3-2-4-8-17/h2-14,21H,1H3,(H,26,27) |
InChI 键 |
JXKBJJJHDOULKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SC(C4=CC=CC=C4)C(=O)O |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SC(C4=CC=CC=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-methyl-](/img/structure/B227344.png)
![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)

![N-cyclopropyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227368.png)

![4-acetyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227398.png)
![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)
amino]propanamide](/img/structure/B227403.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)
![N-(3-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227423.png)